Tpgs-750-M

Catalog No.
S11209278
CAS No.
1309573-60-1
M.F
C36H60O6
M. Wt
588.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tpgs-750-M

CAS Number

1309573-60-1

Product Name

Tpgs-750-M

IUPAC Name

1-O-(2-methoxyethyl) 4-O-[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] butanedioate

Molecular Formula

C36H60O6

Molecular Weight

588.9 g/mol

InChI

InChI=1S/C36H60O6/c1-25(2)13-10-14-26(3)15-11-16-27(4)17-12-21-36(8)22-20-31-30(7)34(28(5)29(6)35(31)42-36)41-33(38)19-18-32(37)40-24-23-39-9/h25-27H,10-24H2,1-9H3

InChI Key

ZMZHTFWPAUPDMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)CCC(=O)OCCOC)C

Tocopherol polyethylene glycol succinate 750 monomethyl ether, commonly referred to as Tpgs-750-M, is a second-generation amphiphilic surfactant derived from natural vitamin E (alpha-tocopherol). It is synthesized by conjugating polyethylene glycol (PEG) with succinic acid and tocopherol, resulting in a compound that exhibits both hydrophilic and hydrophobic properties. Tpgs-750-M is notable for its ability to form micelles in aqueous environments, making it particularly useful in various

, particularly those that benefit from aqueous conditions. Key reactions include:

  • Suzuki-Miyaura Cross-Coupling: Tpgs-750-M facilitates this reaction in water, allowing for the coupling of aryl halides with boronic acids under mild conditions .
  • Sonogashira Reaction: This reaction involves the coupling of terminal alkynes with aryl halides, also performed effectively using Tpgs-750-M as a surfactant .
  • Buchwald-Hartwig Amination: Tpgs-750-M enhances the efficiency of this reaction by providing a suitable medium for palladium-catalyzed amination processes .

These reactions demonstrate Tpgs-750-M's versatility as a catalyst in promoting organic transformations while minimizing environmental impact through solvent-free or water-based methodologies.

Tpgs-750-M exhibits several biological activities that make it suitable for pharmaceutical applications. It has been shown to enhance the bioavailability of poorly soluble drugs by improving their solubility and stability in aqueous environments. Additionally, Tpgs-750-M can facilitate drug delivery through its ability to form micelles, which encapsulate hydrophobic drugs and promote their transport across biological membranes . Studies have also indicated that Tpgs-750-M can improve the efficacy of biocatalysts in enzymatic reactions, thereby enhancing reaction rates and product yields .

The synthesis of Tpgs-750-M involves several steps:

  • Preparation of Tocopherol Derivative: Alpha-tocopherol is reacted with succinic acid to form a tocopherol succinate.
  • Conjugation with Polyethylene Glycol: The tocopherol succinate is then conjugated with polyethylene glycol (MPEG-750) to produce the final product.
  • Purification: The resultant compound undergoes purification processes such as precipitation or chromatography to remove unreacted materials and by-products .

This synthetic pathway highlights the environmentally friendly nature of Tpgs-750-M, as it utilizes renewable resources (natural vitamin E) and minimizes waste.

Tpgs-750-M has a wide range of applications across various fields:

  • Pharmaceutical Formulations: It is used as an excipient in drug formulations to enhance solubility and bioavailability.
  • Catalysis: Its role as a surfactant in organic synthesis allows for efficient catalysis of reactions like Suzuki-Miyaura and Sonogashira couplings.
  • Nanoparticle Stabilization: Tpgs-750-M stabilizes nanoparticles for drug delivery systems, improving their dispersion and efficacy.
  • Biocatalysis: It enhances enzyme activity by providing a favorable environment for biocatalytic processes .

Interaction studies involving Tpgs-750-M have focused on its compatibility with various substrates and catalysts. For instance, it has been shown to improve the efficiency of palladium-catalyzed reactions by stabilizing palladium nanoparticles within its micellar structure. Additionally, studies have indicated that Tpgs-750-M can encapsulate hydrophobic drugs, enhancing their interaction with target cells while reducing toxicity .

Tpgs-750-M shares structural similarities with several other surfactants and amphiphiles but stands out due to its unique properties:

Compound NameStructure CharacteristicsUnique Features
TPGS-1000-MSimilar tocopherol-based structureHigher molecular weight; less effective at lower concentrations
Brij-30Ethylene oxide-based surfactantLess biodegradable compared to Tpgs-750-M
Polysorbate 80Nonionic surfactant derived from sorbitanMore commonly used but less effective in catalysis
Tween 20Ethylene oxide derivativeSimilar applications but not as efficient as Tpgs-750-M

Tpgs-750-M's combination of biocompatibility, catalytic efficiency, and ability to operate in aqueous environments distinguishes it from these similar compounds, making it particularly valuable in green chemistry applications .

XLogP3

10.4

Hydrogen Bond Acceptor Count

6

Exact Mass

588.43898963 g/mol

Monoisotopic Mass

588.43898963 g/mol

Heavy Atom Count

42

Related CAS

1309573-60-1

Dates

Modify: 2024-08-08

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